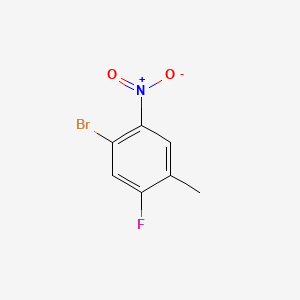![molecular formula C40H25N3 B578804 2-(9,9'-Spirobi[fluorène]-2-yl)-4,6-diphényl-1,3,5-triazine CAS No. 1207176-84-8](/img/structure/B578804.png)
2-(9,9'-Spirobi[fluorène]-2-yl)-4,6-diphényl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties. It features a triazine core substituted with diphenyl and spirobi[fluorene] groups, making it a subject of interest in various fields of scientific research, particularly in materials science and organic electronics.
Applications De Recherche Scientifique
2,4-Diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials and organic compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in the development of organic light-emitting diodes (oleds) .
Mode of Action
The compound, also known as 2,4-diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine, interacts with its targets through its unique molecular structure. The spirobifluorene moiety in the compound contributes to its high triplet energy and thermal stability . These properties make it suitable for designing materials for OLEDs .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it’s primarily used in material science applications, particularly in the field of OLEDs . It’s known to exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) properties .
Pharmacokinetics
As a material used in OLEDs, the compound doesn’t have traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Its properties are more relevant to its performance in electronic devices .
Result of Action
The compound is known to emit blue light in OLEDs . It’s also used as a hole-blocking material in OLEDs, which helps to improve the efficiency of these devices .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a dark place at room temperature to maintain its stability . Additionally, the compound’s luminescence properties can be affected by the solvent used .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method starts with the preparation of 9,9’-spirobi[fluorene]-2,2’-diol, which is then brominated to form 7,7’-dibromo-9,9’-spirobi[fluorene]-2,2’-diol . This intermediate undergoes further reactions with diphenylamine and triazine derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Spirobifluorene: A structurally related compound used in organic electronics.
9-1,1’-Biphenyl-3-yl-3-(9,9’-spirobi[9H-fluoren]-3-yl)-9H-carbazole: Another compound with similar structural features and applications.
Uniqueness
2,4-Diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine stands out due to its triazine core, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in the development of high-performance materials for electronic applications.
Propriétés
IUPAC Name |
2,4-diphenyl-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H25N3/c1-3-13-26(14-4-1)37-41-38(27-15-5-2-6-16-27)43-39(42-37)28-23-24-32-31-19-9-12-22-35(31)40(36(32)25-28)33-20-10-7-17-29(33)30-18-8-11-21-34(30)40/h1-25H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMIMGRBLQBRNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

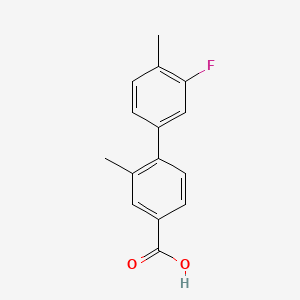
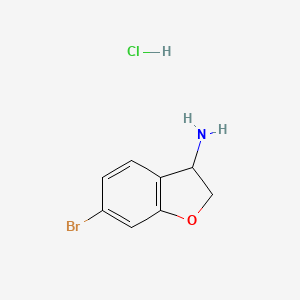
![6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B578728.png)
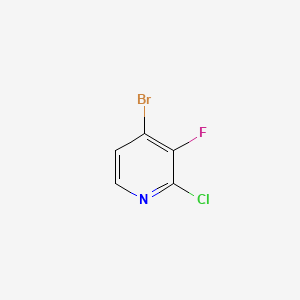

![(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B578734.png)
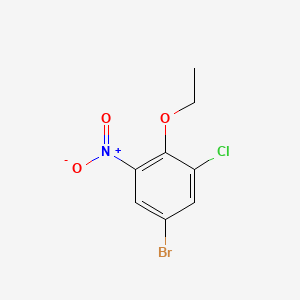
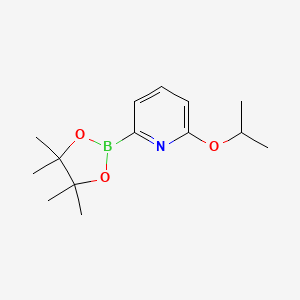
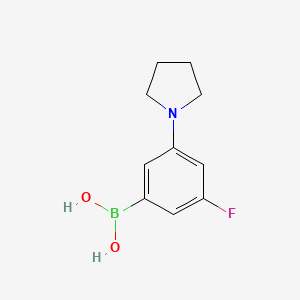
![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene](/img/new.no-structure.jpg)


